AZD9056 塩酸塩

概要

説明

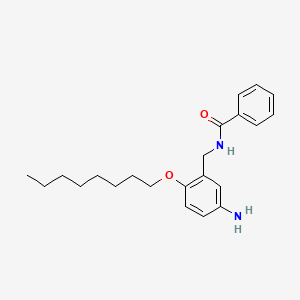

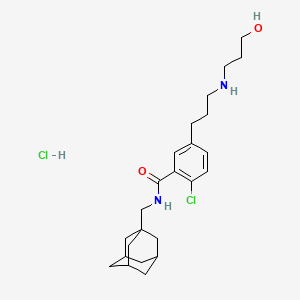

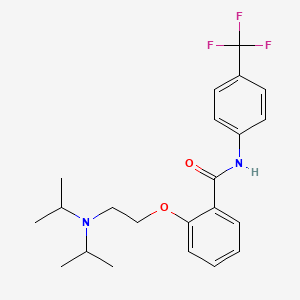

AZD9056 (塩酸塩) は、プリン受容体 P2X7 の強力かつ選択的なアンタゴニストです。この化合物は、鎮痛作用と抗炎症作用で知られています。 これは、HEK–hP2X7 細胞における膜透過性蛍光色素 YoPro1 の取り込みを IC50 値 11.2 nM で阻害するアダマンタンアミドです 。 P2X7 受容体は、細胞外 ATP によって活性化されるリガンド依存性イオンチャネルファミリーのメンバーであり、膜透過性、カスパーゼの活性化、サイトカイン放出、細胞増殖、アポトーシスなどのさまざまな細胞応答に関与しています .

2. 製法

AZD9056 (塩酸塩) の合成経路には、N-(1-アダマンチルメチル)-2-クロロ-5-[3-(3-ヒドロキシプロピルアミノ)プロピル]ベンゾアミド塩酸塩の合成が含まれます。この化合物は、アダマンタンアミド構造の形成、それに続く塩素化とアミノ化のステップを含む一連の化学反応によって合成されます。 反応条件は通常、目的の変換を促進するために有機溶媒と触媒の使用を伴います .

AZD9056 (塩酸塩) の工業的生産方法は、公的領域ではあまり詳しく文書化されていません。大規模合成は、収率、純度、費用対効果を最適化した、ラボ規模の合成と同様の原理に従う可能性が高いです。

科学的研究の応用

AZD9056 (hydrochloride) has a wide range of scientific research applications, including:

作用機序

AZD9056 (塩酸塩) は、P2X7 受容体を選択的に拮抗することで効果を発揮します。P2X7 受容体は、細胞外 ATP によって活性化されるリガンド依存性イオンチャネルです。 活性化されると、受容体は膜透過性、カスパーゼの活性化、サイトカイン放出、細胞増殖、アポトーシスなどのさまざまな細胞応答を仲介します 。 AZD9056 は P2X7 受容体を阻害することで、これらの細胞応答を防ぎ、鎮痛作用と抗炎症作用をもたらします .

将来の方向性

生化学分析

Biochemical Properties

AZD9056 hydrochloride acts as a potent and selective antagonist of P2X7 receptors . It inhibits YoPro1 (membrane-impermeable fluorescent dye) uptake in HEK–hP2X7 cells with an IC 50 value of 11.2 nM . The antagonist AZD9056 blocks P2X7 receptors with an IC50 of 11.2 nM in HEK-hP2X7 cell line, indicating a high selectivity of the antagonist for the P2X7 receptor .

Cellular Effects

AZD9056 hydrochloride has been shown to exert pain-relieving and anti-inflammatory effects . It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis . In both phase IIa and phase IIb studies, AZD9056 had no clinically or statistically significant effect on Rheumatoid Arthritis relative to placebo .

Molecular Mechanism

The molecular mechanism of AZD9056 hydrochloride is primarily through its action as a selective orally active inhibitor of P2X7 . P2X7 is a key player in the generation and secretion of several proinflammatory cytokines involved in the pathogenesis of various diseases .

Temporal Effects in Laboratory Settings

In phase IIa studies, AZD9056 was administered daily over 4 weeks . In phase IIb studies, patients were randomized to receive treatment for 6 months . In both studies, AZD9056 was well tolerated up to 400 mg/day .

Dosage Effects in Animal Models

In animal models of osteoarthritis, treatment with AZD9056 exerted pain-relieving and anti-inflammatory effects . The effects of the product vary with different dosages in animal models have not been fully studied.

準備方法

The synthetic route for AZD9056 (hydrochloride) involves the preparation of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride. The compound is synthesized through a series of chemical reactions, including the formation of the adamantane amide structure and subsequent chlorination and amination steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for AZD9056 (hydrochloride) are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

AZD9056 (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の官能基を変更するために実行できます。

置換: この化合物は、特にアダマンタンおよびベンゾアミド部分で置換反応を起こすことができます。

これらの反応で一般的に使用される試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のための求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

4. 科学研究への応用

AZD9056 (塩酸塩) は、次のような広範囲の科学研究に適用されています。

化学: P2X7 受容体とそのさまざまな化学プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 膜透過性、サイトカイン放出、アポトーシスなどの細胞応答における P2X7 受容体の生物学的機能を調査する研究で使用されています.

医学: 関節リウマチやクローン病などの疾患の治療における潜在的な治療効果について調査されています。

産業: さまざまな炎症性疾患や痛み関連疾患の治療のための P2X7 受容体を標的とする新しい薬剤の開発に使用されています.

類似化合物との比較

AZD9056 (塩酸塩) は、P2X7 受容体アンタゴニストとしての高い選択性と効力で特徴付けられます。類似の化合物には次のようなものがあります。

A438079: 同様の阻害効果を持つ別の P2X7 受容体アンタゴニスト。

JNJ-47965567: 抗炎症特性で研究に使用されている選択的な P2X7 受容体アンタゴニスト。

GSK1482160: 炎症性疾患における潜在的な治療効果について調査されている P2X7 受容体アンタゴニスト。

これらの化合物と比較して、AZD9056 (塩酸塩) は、前臨床試験と臨床試験で有意な有効性を示しており、研究と潜在的な治療用途のための貴重なツールとなっています .

特性

IUPAC Name |

N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBBHFRRZLDHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345303-91-5 | |

| Record name | AZD-9056 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-9056 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)